Diethylene glycol monolaurate
Overview
Description
Diethylene glycol monolaurate is a nonionic surfactant with the chemical formula C₁₆H₃₂O₄ and a molecular weight of 288.42 g/mol . It is also known by other names such as dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester, and diethylene glycol laurate . This compound is characterized by its yellow to light brown semi-transparent liquid appearance and its ability to dissolve in water and many organic solvents . It is widely used in various industries due to its excellent emulsifying properties.
Mechanism of Action
Target of Action
Diethylene glycol monolaurate is a self-dispersing surface active agent . It is particularly well suited for use in mineral oil systems . It is suggested as a water-in-oil or oil-in-water emulsifier with an auxiliary agent .
Mode of Action
This compound exerts its effect by disrupting the lipid bilayer structure in the stratum corneum (SC) and thereby increasing the drug’s diffusion coefficient . It can insert itself into the SC lipid bilayer structures and disrupt the packing of the lipids . The result of this is that the lipid structure of the SC becomes more fluid and the diffusion coefficient of the permeant is increased .
Biochemical Pathways
It is known that it can affect the lipid bilayer structure in the stratum corneum (sc), which is the outermost layer of the skin . This disruption of the lipid structure can lead to an increased diffusion coefficient of the permeant .
Pharmacokinetics
It is known that it can significantly enhance percutaneous penetration of different drugs . This suggests that it may have a significant impact on the bioavailability of drugs when used as a penetration enhancer.
Result of Action
The primary result of this compound’s action is the increased permeability of the skin, allowing for enhanced penetration of drugs . This can lead to improved efficacy of topical medications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biodegradability of diethylene glycol is assessed in the read-across approach of ‘ethylene glycol and higher glycols’ (mono-, di-, tri-, tetra- and pentaethylene glycol) . All evidence indicates that the ethylene glycols are readily biodegradable . This suggests that environmental factors such as the presence of degrading organisms could influence the action and stability of this compound.
Preparation Methods
Diethylene glycol monolaurate can be synthesized through the reaction of diethylene glycol with lauric acid under specific conditions. One method involves the use of a solid base catalyst such as KF/CaO supported on active carbon . The reaction typically occurs at a temperature of around 75°C with a catalyst amount of 5 wt% and a reaction time of 30 minutes . The highest yield of 96.3% was obtained under these conditions . Industrial production methods may vary, but they generally follow similar principles of esterification or transesterification reactions.
Chemical Reactions Analysis
Diethylene glycol monolaurate undergoes various chemical reactions, including:
Esterification and Transesterification: These are the primary reactions used in its synthesis.
Oxidation and Reduction: While specific details on these reactions for this compound are limited, similar compounds often undergo oxidation to form corresponding acids or reduction to form alcohols.
Substitution Reactions: These reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, and catalysts like KF/CaO . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylene glycol monolaurate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethylene glycol monolaurate can be compared with other similar compounds such as:
Diethylene glycol monoethyl ether: Known for its use as a solubilizer and penetration enhancer.
Polyethylene glycol laurate: Another nonionic surfactant with similar emulsifying properties.
Diethylene glycol monomethyl ether: Used in similar applications but with different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifying agent in a wide range of applications.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17/h17H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMXKDCVCTHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059702 | |
Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141-20-8 | |
Record name | Diethylene glycol laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monolaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glaurin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOLAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL949IG2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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